Labeled Derivative of Artemisinin. Antimalarial, used to treat strains of malaria which are multi-drug resistant.
Isotope labelled Artemether. Artemether is an antimalarial for the treatment of multiple drug-resistant strains of Plasmodium falciparum malaria.
Artemether-d3
CAS No.:
VCID: VC0196536
Molecular Formula: C16H26O5
Molecular Weight: 301.39 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
Artemether-d3 is a deuterium-labeled version of artemether, an antimalarial drug used primarily for treating resistant strains of falciparum malaria. The compound is part of a broader class of drugs derived from artemisinin, which are known for their rapid action against malaria parasites. Artemether-d3 is used as a stable isotope-labeled compound in pharmaceutical research, particularly for tracing and quantifying drug metabolism and pharmacokinetics. Biological Activity and ApplicationsArtemether-d3 serves as a tool in drug development and research, particularly in studying the pharmacokinetics and metabolism of artemether. Deuterium labeling allows researchers to trace the compound's fate in biological systems without altering its chemical properties significantly. This is crucial for understanding how drugs are metabolized and eliminated from the body, which can influence their efficacy and safety profiles . Comparison of Artemether-d3 with Other Antimalarials
Storage and HandlingArtemether-d3 is typically stored in a powder form at -20°C. When dissolved, it can be stored at -80°C for longer periods. Solubility in DMSO is high (100 mg/mL), but it requires ultrasonic treatment for dissolution. Water solubility is lower (0.1 mg/mL), also requiring ultrasonic assistance . |
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Product Name | Artemether-d3 | ||||||||||||||||
Molecular Formula | C16H26O5 | ||||||||||||||||
Molecular Weight | 301.39 g/mol | ||||||||||||||||
IUPAC Name | (1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-10-(trideuteriomethoxy)-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane | ||||||||||||||||
Standard InChI | InChI=1S/C16H26O5/c1-9-5-6-12-10(2)13(17-4)18-14-16(12)11(9)7-8-15(3,19-14)20-21-16/h9-14H,5-8H2,1-4H3/t9-,10-,11+,12+,13+,14-,15-,16-/m1/s1/i4D3 | ||||||||||||||||
Standard InChIKey | SXYIRMFQILZOAM-SAMIBWLCSA-N | ||||||||||||||||
Isomeric SMILES | [2H]C([2H])([2H])O[C@@H]1[C@@H]([C@@H]2CC[C@H]([C@H]3[C@]24[C@H](O1)O[C@@](CC3)(OO4)C)C)C | ||||||||||||||||
SMILES | CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC)C | ||||||||||||||||
Canonical SMILES | CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC)C | ||||||||||||||||
Appearance | White to Off-White Solid | ||||||||||||||||
Melting Point | 86-88 °C | ||||||||||||||||
Purity | > 95% | ||||||||||||||||
Quantity | Milligrams-Grams | ||||||||||||||||
Related CAS | 71963-77-4 (unlabelled) | ||||||||||||||||
Synonyms | (3R,5aS,6R,8aS,9R,10S,12R,12aR)-10-methoxy-3,6,9-trimethyldecahydro-12H-3,12-epoxy[1,2]dioxepino[4,3-i]-2-benzopyran-d3 | ||||||||||||||||
Tag | Artemisinin Impurities | ||||||||||||||||
PubChem Compound | 71313489 | ||||||||||||||||
Last Modified | Aug 15 2023 |
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